4-Meo-mipt

Serotonin transporter SERT inhibition Uptake inhibition

Researchers investigating the interplay between serotonin transporter blockade and 5-HT2A-mediated signaling require a single reference compound with potent, validated dual activity. Most 4-substituted tryptamines lack concurrent nanomolar SERT inhibition, limiting their utility in mechanistic studies. - 4-MeO-MiPT delivers full 5-HT2A agonism (EC50=8.3 nM; Emax=90-102%) combined with potent SERT inhibition (IC50=57 nM) - a 7- to 25-fold enhancement over its 4-HO and 4-AcO analogs. - Comprehensive receptor screen across 40+ targets (NIDA IRP) provides fully annotated benchmarking data for SAR campaigns. - Supplied as a high-purity analytical reference standard with discrete GC-MS signature and established in vivo HTR reference data (ED50=0.75-0.97 mg/kg), enabling unambiguous forensic and toxicological discrimination from positional isomers.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 96096-53-6
Cat. No. B3030822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Meo-mipt
CAS96096-53-6
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC
InChIInChI=1S/C15H22N2O/c1-11(2)17(3)9-8-12-10-16-13-6-5-7-14(18-4)15(12)13/h5-7,10-11,16H,8-9H2,1-4H3
InChIKeyBJIWLHLNPTWSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-MeO-MiPT: 5-HT2A Agonist & SERT Inhibitor


4-MeO-MiPT (4-methoxy-N-methyl-N-isopropyltryptamine, CAS 96096-53-6) is a synthetic substituted tryptamine and the O-methyl ether of 4-HO-MiPT (miprocin), first synthesized by Alexander Shulgin and documented in TiHKAL [1]. As a member of the 4-substituted MiPT analog series, it acts as a non-selective serotonin receptor agonist—including at 5-HT1A, 5-HT2A, and 5-HT2C—and as a serotonin reuptake inhibitor (SRI) [2]. Its defining pharmacological feature relative to closely related 4-substituted tryptamines is a potent dual mechanism: fully efficacious 5-HT2A agonism (EC50 = 8.3 nM at human 5-HT2A in Gq-mediated calcium flux assays; Emax = 90–102%) combined with selective nanomolar inhibition of the serotonin transporter (SERT; IC50 = 57 nM), a profile that distinguishes it from its 4-hydroxy and 4-acetoxy counterparts [3][4].

4-MeO-MiPT vs. 4-HO- and 4-AcO-MiPT


Although 4-MeO-MiPT, 4-HO-MiPT, and 4-AcO-MiPT share a common N-methyl-N-isopropyltryptamine scaffold, the single-atom substitution at the indole 4-position (methoxy vs. hydroxy vs. acetoxy) produces quantitatively distinct pharmacological profiles that preclude generic interchange [1]. The methoxy substituent confers approximately 7- to 25-fold greater potency for SERT inhibition (IC50 = 57 nM vs. 423–1,398 nM for the 4-HO and 4-AcO analogs), unique nanomolar affinity at 5-HT1A (Ki = 347 nM), and a substantially reduced maximal efficacy in the in vivo head-twitch response assay (Emax = 34 vs. 77–80 HTRs/30 min), together yielding a pharmacodynamic signature that is mechanistically distinct from that of its analogs [2]. Furthermore, the 4-methoxy group imparts greater oxidative stability compared to the oxidation-prone 4-hydroxy group of 4-HO-MiPT, which requires inert-atmosphere and cold storage to prevent discoloration and degradation—a practical consideration for procurement and long-term research use [3].

4-MeO-MiPT Pharmacological Comparison


SERT Inhibition Potency

In rat brain synaptosome [3H]neurotransmitter uptake assays, 4-MeO-MiPT inhibited SERT with an IC50 of 57 nM, representing a 7.4-fold greater potency than 4-HO-MiPT (IC50 = 423 nM) and a 24.5-fold greater potency than 4-AcO-MiPT (IC50 = 1,398 nM). For additional context, 4-MeO-MiPT was also 5.7-fold more potent at SERT than cocaine (IC50 = 326 nM) tested under identical conditions [1][2]. The 4-HO and 4-AcO analogs displayed SERT IC50 values spanning 423–1,398 nM, confirming that the 4-methoxy substitution is the primary driver of enhanced transporter engagement [1].

Serotonin transporter SERT inhibition Uptake inhibition Tryptamine pharmacology

5-HT1A Affinity

In a comprehensive radioligand binding screen conducted in mouse brain homogenates, only 4-MeO-MiPT displayed nanomolar affinity at the 5-HT1A receptor (Ki = 347 nM). By contrast, neither 4-HO-MiPT nor 4-AcO-MiPT exhibited detectable nanomolar binding to 5-HT1A under identical assay conditions [1][2]. All three analogs bound to 5-HT2A with Ki values ranging from 269–991 nM, but the selectivity window for 5-HT1A over 5-HT2A was unique to 4-MeO-MiPT. The research team concluded that this 5-HT1A engagement, in concert with potent SERT blockade, likely underlies the reduced psychedelic-like behavioral efficacy observed in vivo [1].

5-HT1A receptor Binding affinity Serotonin receptor Receptor screening

Head-Twitch Response (HTR)

In the C57BL/6J mouse head-twitch response (HTR) assay—a well-validated behavioral proxy for 5-HT2A-mediated psychedelic activity—4-MeO-MiPT, 4-HO-MiPT, and 4-AcO-MiPT all displayed similar potencies (ED50 range = 0.75–0.97 mg/kg, s.c.). However, their maximal efficacies diverged sharply: 4-MeO-MiPT reached only 34 HTRs/30 min (Emax), whereas 4-HO-MiPT and 4-AcO-MiPT achieved 77 and 80 HTRs/30 min, respectively—representing a 2.3-fold difference in maximal response [1][2]. This reduced efficacy is not attributable to differential 5-HT2A intrinsic activity (all three compounds were fully efficacious 5-HT2A agonists in vitro; Emax = 90–102%) but rather to the simultaneous SERT blockade and 5-HT1A agonism selectively conferred by the 4-methoxy group, which functionally attenuates the HTR readout [1].

Head-twitch response 5-HT2A efficacy In vivo psychedelic model C57BL/6J mice

5-HT2A Agonist Potency

In functional assays measuring Gαq-mediated calcium release in cells stably expressing human 5-HT2A receptors, the MiPT analog series acted as fully efficacious agonists. The EC50 values spanned 6–120 nM across the three compounds, with Emax values of 90–102% relative to a reference agonist [1]. An independent BindingDB entry reports an EC50 of 8.30 nM for 4-MeO-MiPT at human 5-HT2A in Flp-In-T-REx-293 cells, placing it among the higher-potency members of this series [2]. This confirms that the reduced in vivo HTR efficacy of 4-MeO-MiPT is not due to impaired 5-HT2A intrinsic activity but arises from its concurrent SERT and 5-HT1A pharmacology.

5-HT2A agonism Gq-calcium flux Functional assay EC50

Oxidative Stability

The O-methyl ether structure of 4-MeO-MiPT provides enhanced resistance to oxidative degradation relative to the free phenolic 4-hydroxy group of its direct analog 4-HO-MiPT. Independent reviews note that 4-HO-MiPT 'discolors quickly if it is not kept in an inert atmosphere and in a freezer,' consistent with the known susceptibility of 4-hydroxytryptamines to air- and light-induced oxidation [1]. 4-MeO-MiPT, by contrast, has a reported melting point of 80–81 °C [2] and does not bear a free phenolic moiety, making it inherently more robust under standard laboratory storage conditions. The calculated LogP for 4-MeO-MiPT is 3.06 , versus a lower predicted LogP for the more polar 4-HO-MiPT, which may also influence membrane partitioning and bioavailability in experimental systems.

Chemical stability Oxidative degradation Procurement stability Storage requirements

4-MeO-MiPT Application Scenarios


SERT–5-HT2A Interaction Studies

4-MeO-MiPT is uniquely suited as a pharmacological probe for mechanistic studies that aim to dissect the interplay between serotonin reuptake inhibition and 5-HT2A-mediated psychedelic signaling. With an SERT IC50 of 57 nM—7- to 25-fold more potent than 4-HO-MiPT (423 nM) or 4-AcO-MiPT (1,398 nM)—and full 5-HT2A agonism (EC50 = 8.3 nM; Emax = 90–102%), this compound enables experiments that simultaneously engage both targets at physiologically relevant concentrations, a dual mechanism not achievable with its analogs [1]. The reduced HTR efficacy (Emax = 34 vs. 77–80 HTRs/30 min) provides a built-in behavioral readout for quantifying how SERT blockade functionally attenuates 5-HT2A-mediated responses in vivo [1][2].

Attenuated Psychedelic Analog Development

The significantly dampened in vivo psychedelic-like behavioral response of 4-MeO-MiPT relative to its analogs—2.3-fold lower maximal HTR efficacy at matched 5-HT2A potency—makes it a compelling reference compound for programs investigating 'detuned' or non-hallucinogenic psychedelic analogs [1]. Its nanomolar 5-HT1A affinity (Ki = 347 nM), unique among the 4-substituted MiPT series, may serve as a structural template for designing next-generation compounds that retain therapeutic potential (e.g., in mood or anxiety models) while minimizing the intensity of psychedelic experience [2]. In vitro functional equivalence at 5-HT2A (Emax 90–102% across all three analogs) confirms that the attenuation arises from ancillary pharmacology rather than impaired target engagement [1].

Forensic Tryptamine Reference Standard

4-MeO-MiPT (as hydrochloride salt; MW 282.8) is supplied as an analytical reference standard categorized as a tryptamine with psychotomimetic properties, intended for research and forensic applications [1]. Its discrete analytical signature—including a melting point of 80–81 °C, monoisotopic mass of 246.173218 Da, and a distinct GC-MS fragmentation pattern available via the SpectraBase database—enables unambiguous discrimination from its close structural analogs and positional isomers (e.g., 5-MeO-MiPT, 4-HO-MiPT, 4-AcO-MiPT) in seized-drug analysis or biological specimen testing [2][3]. The established in vivo pharmacological profile (HTR ED50 range = 0.75–0.97 mg/kg in mice) provides additional orthogonal reference data for toxicological evaluation .

Polypharmacology SAR Screening

Within systematic SAR campaigns exploring the 4-position of N,N-dialkyltryptamines, 4-MeO-MiPT occupies a critical reference node linking the 4-methoxy pharmacophore to the N-methyl-N-isopropyl substitution pattern [1]. Its comprehensive receptor screening data—derived from a broad panel of 40+ binding and functional targets at NIDA IRP—document affinity at 5-HT receptors, alpha-adrenergic receptors, sigma receptors, and SERT, providing a richly annotated benchmark against which newly synthesized analogs can be quantitatively compared [2]. The ongoing research program evaluating how 4-alkoxy chain length and N-alkyl variation modulate SERT/5-HT2A balance further positions 4-MeO-MiPT as a foundational comparator for iterative medicinal chemistry optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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